molecular formula C14H14N2O2S2 B14711382 Methyl N'-(benzenesulfonyl)-N-phenylcarbamimidothioate CAS No. 13068-53-6

Methyl N'-(benzenesulfonyl)-N-phenylcarbamimidothioate

Cat. No.: B14711382
CAS No.: 13068-53-6
M. Wt: 306.4 g/mol
InChI Key: MHSKPUNWRHBUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N’-(benzenesulfonyl)-N-phenylcarbamimidothioate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a phenylcarbamimidothioate moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N’-(benzenesulfonyl)-N-phenylcarbamimidothioate typically involves the reaction of benzenesulfonyl chloride with N-phenylcarbamimidothioate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of Methyl N’-(benzenesulfonyl)-N-phenylcarbamimidothioate involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Methyl N’-(benzenesulfonyl)-N-phenylcarbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N’-(benzenesulfonyl)-N-phenylcarbamimidothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl N’-(benzenesulfonyl)-N-phenylcarbamimidothioate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The sulfonyl group plays a crucial role in this interaction by forming strong hydrogen bonds with the enzyme’s active site residues. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

    Benzenesulfonamide: A simpler sulfonamide with similar enzyme inhibitory properties.

    N-Phenylcarbamimidothioate: Shares the carbamimidothioate moiety but lacks the sulfonyl group.

    Sulfanilamide: Another sulfonamide used as an antimicrobial agent.

Uniqueness: Methyl N’-(benzenesulfonyl)-N-phenylcarbamimidothioate is unique due to the presence of both the benzenesulfonyl and phenylcarbamimidothioate groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts.

Properties

IUPAC Name

methyl N'-(benzenesulfonyl)-N-phenylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-19-14(15-12-8-4-2-5-9-12)16-20(17,18)13-10-6-3-7-11-13/h2-11H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSKPUNWRHBUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NS(=O)(=O)C1=CC=CC=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718113
Record name Methyl N'-(benzenesulfonyl)-N-phenylcarbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13068-53-6
Record name Methyl N'-(benzenesulfonyl)-N-phenylcarbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.